molecular formula C19H17NO4 B7830405 6,7-dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one

6,7-dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one

Cat. No.: B7830405
M. Wt: 323.3 g/mol
InChI Key: TZLCTMOWHCHBFX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one is a quinoline derivative with methoxy and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch reactors. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Chromium (VI) oxide in acetic acid.

  • Reduction: Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Halogenating agents like bromine or iodine, and nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Dihydroquinoline derivatives.

  • Substitution: Halogenated or alkylated quinolines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action involves the inhibition of specific enzymes or modulation of receptor activity, leading to biological responses.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition of enzymes involved in cell proliferation and apoptosis.

  • Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

  • Quinoline: A basic heterocyclic aromatic organic compound.

  • Isoquinoline: A structural isomer of quinoline.

  • Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness: 6,7-Dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity compared to other quinoline derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and mechanisms of action continue to inspire new research and development efforts.

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Properties

IUPAC Name

6,7-dimethoxy-3-(4-methylbenzoyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-4-6-12(7-5-11)18(21)14-10-20-15-9-17(24-3)16(23-2)8-13(15)19(14)22/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLCTMOWHCHBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CNC3=CC(=C(C=C3C2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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